molecular formula C8H13NO2 B1285857 1-Allylpyrrolidine-2-carboxylic acid CAS No. 678988-13-1

1-Allylpyrrolidine-2-carboxylic acid

Cat. No.: B1285857
CAS No.: 678988-13-1
M. Wt: 155.19 g/mol
InChI Key: DOGFGDKIOOAKNQ-UHFFFAOYSA-N
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Description

1-Allylpyrrolidine-2-carboxylic acid is a compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-allylpyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of pyrrolidine with allyl bromide under basic conditions to form 1-allylpyrrolidine, which is then carboxylated to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Allylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-Allylpyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its allyl group, which imparts distinct reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGFGDKIOOAKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585596
Record name 1-Prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678988-13-1
Record name 1-Prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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